tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O3 and a molecular weight of 264.75 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves several steps. One common method includes the following steps:
Formation of the oxabicyclohexane ring: This can be achieved through a [2+2] cycloaddition reaction, often using photochemical methods.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Carbamate formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base.
Hydrochloride formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The oxabicyclohexane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
- tert-butyl N-({4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate .
- tert-butyl N-({2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate .
These compounds share similar bicyclic structures but differ in the substituents attached to the ring system. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H21ClN2O3 |
---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11;/h4-7,12H2,1-3H3,(H,13,14);1H |
InChI Key |
FZZGPQIATZKAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(CO2)N.Cl |
Origin of Product |
United States |
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